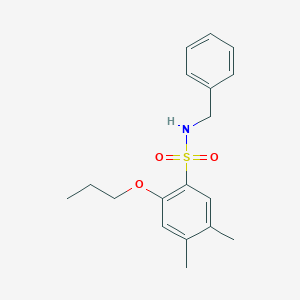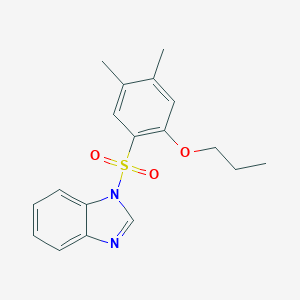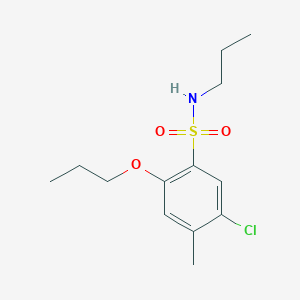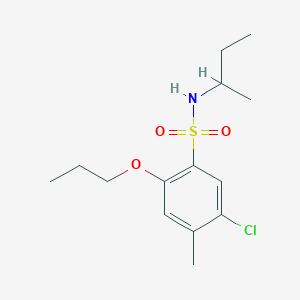
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMSCI, and it belongs to the class of sulfonyl imidazoles. EMSCI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various biomedical applications.
作用機序
EMSCI exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, EMSCI has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, EMSCI reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.
Biochemical and Physiological Effects
EMSCI has been found to exhibit a wide range of biochemical and physiological effects. Apart from its anti-inflammatory and anticancer activities, EMSCI has also been reported to exhibit antiviral, antibacterial, and antifungal activities. Additionally, EMSCI has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using EMSCI in laboratory experiments is its high potency and specificity towards specific enzymes and signaling pathways. This makes it an ideal tool for studying the molecular mechanisms underlying various diseases. However, one of the limitations of using EMSCI in laboratory experiments is its potential toxicity towards normal cells and tissues. Therefore, it is essential to carefully evaluate the dose and duration of EMSCI treatment to avoid any adverse effects.
将来の方向性
There are several future directions for research on EMSCI. One of the potential applications of EMSCI is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMSCI's neuroprotective effects make it a promising candidate for developing novel therapeutics for these diseases. Additionally, EMSCI's antiviral and antibacterial activities make it a potential candidate for developing new antimicrobial agents. Further research is needed to explore the full potential of EMSCI in various biomedical applications.
Conclusion
In conclusion, 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a promising compound with potential therapeutic applications in various biomedical fields. Its high potency and specificity towards specific enzymes and signaling pathways make it an ideal tool for studying the molecular mechanisms underlying various diseases. Further research is needed to explore the full potential of EMSCI in various biomedical applications.
合成法
The synthesis of EMSCI involves the reaction of 2-ethoxy-4-methylphenyl sulfonamide with imidazole in the presence of a suitable catalyst. This reaction yields EMSCI as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
EMSCI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that EMSCI exhibits potent anti-inflammatory and anticancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.
特性
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYRSYMQCSPRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


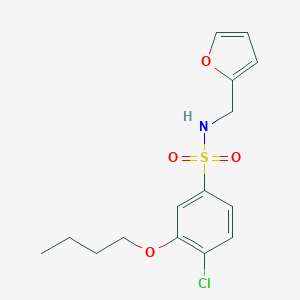
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497712.png)
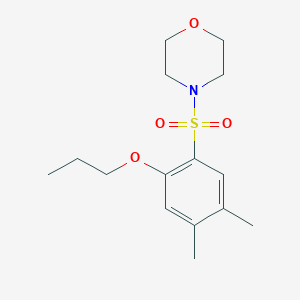
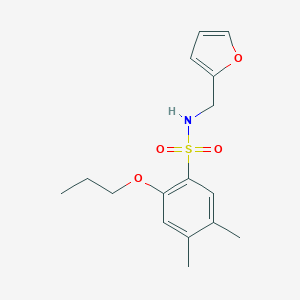
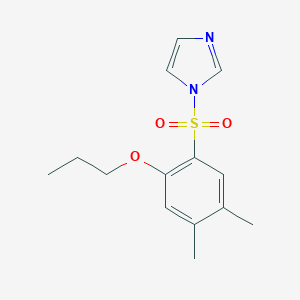
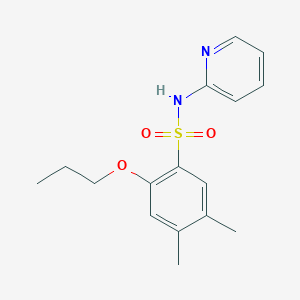
![Ethyl 4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497720.png)
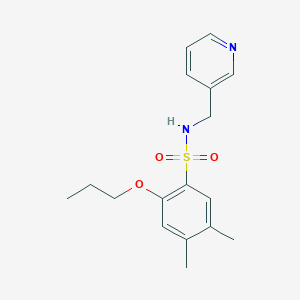
amine](/img/structure/B497723.png)
